![molecular formula C11H16BrN B1415495 [1-(4-Bromophenyl)ethyl](ethyl)methylamine CAS No. 1862995-16-1](/img/structure/B1415495.png)
[1-(4-Bromophenyl)ethyl](ethyl)methylamine
Overview
Description
1-(4-Bromophenyl)ethylmethylamine: is an organic compound with the chemical formula C10H14BrN . It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position, and the ethylamine side chain is further substituted with an ethyl and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: The synthesis of 1-(4-Bromophenyl)ethylmethylamine can begin with the bromination of phenethylamine. This involves the reaction of phenethylamine with bromine in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated product is then subjected to alkylation using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)ethylmethylamine typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylmethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, sodium cyanide, amines, solvents like ethanol or water.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxy derivatives, nitriles, secondary amines.
Scientific Research Applications
Overview
1-(4-Bromophenyl)ethylmethylamine is a tertiary amine characterized by a 4-bromophenyl group attached to an ethyl chain, further linked to a nitrogen atom that also bears ethyl and methyl substituents. This compound's unique structure suggests potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Medicinal Chemistry
The compound is being explored for its potential role in drug development. Its structure suggests it may interact with biological targets, making it a candidate for synthesizing pharmaceuticals that could treat various conditions, particularly those involving neurotransmitter systems due to its amine functionality.
Organic Synthesis
1-(4-Bromophenyl)ethylmethylamine can serve as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions, making it valuable in the development of new chemical entities.
Materials Science
The compound's unique properties may allow it to be used in developing specialty materials or coatings. Its ability to form hydrogen bonds and interact with other functional groups could lead to applications in polymer science or as a building block for advanced materials.
Case Study 1: Synthesis of Novel Antidepressants
Research has demonstrated that compounds similar to 1-(4-Bromophenyl)ethylmethylamine exhibit selective serotonin reuptake inhibitor (SSRI) activity. A study synthesized derivatives of this compound, assessing their efficacy in modulating serotonin levels in vitro, showing promising results for potential antidepressant properties.
Case Study 2: Reactivity Studies
A series of experiments investigated the reactivity of 1-(4-Bromophenyl)ethylmethylamine in nucleophilic substitution reactions. The results indicated that the bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives that may possess enhanced biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylmethylamine involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the ethyl and methyl groups influence its binding affinity and specificity. The compound can act as an agonist or antagonist at various receptor sites, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the bromine and additional alkyl groups.
4-Bromoamphetamine: Similar structure but with an amphetamine backbone.
4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with additional methoxy groups on the phenyl ring.
Uniqueness:
Structural Modifications: The presence of the bromine atom and the ethyl and methyl groups make 1-(4-Bromophenyl)ethylmethylamine unique in its chemical reactivity and biological activity.
Biological Activity
1-(4-Bromophenyl)ethylmethylamine is a compound of significant interest due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H16BrN
- CAS Number : 1862995-16-1
This structure features a brominated phenyl group, which may influence its biological interactions and activity.
Synthesis
The synthesis of 1-(4-Bromophenyl)ethylmethylamine typically involves several steps:
- Bromination of 4-phenyl ethylamine to introduce the bromine atom.
- Alkylation with ethyl and methyl groups to form the final product.
The synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors.
The biological activity of 1-(4-Bromophenyl)ethylmethylamine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the bromine atom can enhance binding affinity through halogen bonding, while the amine group can facilitate hydrogen bonding with target proteins.
Biological Activity
Research indicates that 1-(4-Bromophenyl)ethylmethylamine exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against cancer cell lines. For instance, related compounds have been evaluated using sulforhodamine B (SRB) assays, indicating potential cytotoxic effects against prostate cancer cells .
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways. Its structural analogs have been studied for their ability to modulate alpha-adrenergic receptors, which are involved in numerous physiological processes .
Case Studies
- Antitumor Studies : A study investigated the effects of related compounds on human prostate cancer cells (PC-3). The results demonstrated that certain derivatives exhibited significant antitumor activity by inducing apoptosis in cancer cells through receptor-mediated pathways .
- Receptor Binding Studies : Research on structurally similar compounds revealed their potential as antagonists at alpha1-adrenoreceptors, suggesting that 1-(4-Bromophenyl)ethylmethylamine could also exhibit similar properties .
Comparative Analysis
A comparative analysis of 1-(4-Bromophenyl)ethylmethylamine with other similar compounds reveals its unique position in biological activity:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1-(4-Bromophenyl)ethylmethylamine | Potential antitumor and receptor modulation | Ligand binding and apoptosis induction |
4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol | Chirality induction in metal complexes | Coordination chemistry |
Clopenphendioxan | Antagonist at alpha1-adrenoreceptors | Receptor inhibition |
Properties
IUPAC Name |
1-(4-bromophenyl)-N-ethyl-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVDVLQWCNHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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